molecular formula C25H26N4O6 B11610297 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-methoxybenzoate

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-methoxybenzoate

Cat. No.: B11610297
M. Wt: 478.5 g/mol
InChI Key: KTLHPMKAIICAPB-UHFFFAOYSA-N
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Description

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-methoxybenzoate is a complex organic compound that features a unique structure combining pyrazole and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-methoxybenzoate typically involves multi-component reactions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a series of steps, including nucleophilic addition and condensation, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as apoptosis in cancer cells or inhibition of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-methoxybenzoate is unique due to its combination of pyrazole and benzoate moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C25H26N4O6

Molecular Weight

478.5 g/mol

IUPAC Name

[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] 2-methoxybenzoate

InChI

InChI=1S/C25H26N4O6/c1-5-34-19-12-15(10-11-18(19)35-25(32)16-8-6-7-9-17(16)33-4)22(20-13(2)26-28-23(20)30)21-14(3)27-29-24(21)31/h6-12,22H,5H2,1-4H3,(H2,26,28,30)(H2,27,29,31)

InChI Key

KTLHPMKAIICAPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)OC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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